molecular formula C10H11NO2 B1331502 4,6-Dimethoxyindole CAS No. 23659-87-2

4,6-Dimethoxyindole

Cat. No. B1331502
CAS RN: 23659-87-2
M. Wt: 177.2 g/mol
InChI Key: NRQBTNARWALYSB-UHFFFAOYSA-N
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Description

4,6-Dimethoxyindole is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two methoxy groups attached to the indole ring system at positions 4 and 6. This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block for the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of 4,6-dimethoxyindole has been described in the literature, with methods focusing on the formylation or oxalylation reactions that lead to substitution at position 7 of the indole ring. This reactivity is distinct from the typical 3-substitution characteristic of other indoles . Additionally, the compound can be synthesized through reactions with aryl aldehydes and phosphoryl chloride, yielding tetrahydro- and dihydro-indolo[3,2-b]carbazoles .

Molecular Structure Analysis

The molecular structure of 4,6-dimethoxyindole is defined by the indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The two methoxy groups at positions 4 and 6 influence the electronic distribution within the molecule, affecting its reactivity and interaction with other chemical entities .

Chemical Reactions Analysis

4,6-Dimethoxyindole exhibits a range of chemical behaviors under different conditions. It can undergo bromination, provided there is an electron-withdrawing group present, leading to various brominated products . The presence of a 2-methyl substituent alters its reactivity, preventing oxidative dimerization but allowing for electrophilic substitution and addition reactions . Reactions with oxalyl chloride have been shown to yield glyoxyloyl chloride derivatives , while nitration with nitric acid can produce nitro-indoles . Acid-catalyzed reactions with ketones result in the formation of pyrrolo[a]indoles , and aldol condensation of N-alkylated derivatives can synthesize pyrroloindole-4-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dimethoxyindole are influenced by its molecular structure. The electron-donating methoxy groups increase the electron density on the indole ring, which can affect its boiling point, solubility, and stability. These properties are crucial for its reactivity in various chemical reactions, such as bromination, nitration, and condensation processes . The presence of substituents on the indole ring can further modify these properties, as seen in the synthesis of derivatives with different substituents at the C-5 and C-6 positions .

Scientific Research Applications

1. Bromination and Nitration Reactions

4,6-Dimethoxyindole demonstrates significant reactivity in bromination and nitration reactions. Mitchell et al. (2012) describe the effective bromination of activated 4,6-dimethoxyindoles with various products, including 2-bromoindoles and dibromoindoles, depending on the presence of electron-withdrawing groups (Mitchell et al., 2012). Additionally, Keawin et al. (2005) discuss the nitration of 4,6-dimethoxyindoles using nitric acid, leading to the formation of nitro-indoles (Keawin et al., 2005).

2. Synthesis of Ligands and Complexes

4,6-Dimethoxyindole is useful in the synthesis of various ligands and complexes. Bowyer et al. (2001) describe its use in producing acyclic ligands, which, upon reaction with transition metal acetates, form neutral complexes with diverse geometries (Bowyer et al., 2001).

3. Applications in Organic Synthesis

The molecule has been utilized in various organic synthesis processes. Beyer et al. (2018) report its acylation reactions leading to the formation of novel compounds, such as dipyrrolo[2,3-a:1′,2′,3′-fg]acridin-12(1H)-ones (Beyer et al., 2018). Wood et al. (2010) describe acid-catalyzed reactions of 4,6-dimethoxyindoles with acetone and acetophenones, forming pyrrolo[a]indoles (Wood et al., 2010).

4. Chemosensor Development

Şenkuytu et al. (2019) highlight the synthesis of a novel 4,6-dimethoxyindole-based chemosensor for the selective recognition of Fe3+ and Cu2+ ions, demonstrating its utility in sensing applications (Şenkuytu et al., 2019).

5. Electrochemical Properties

The electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid, closely related to 4,6-dimethoxyindole, results in a polymer with unique electrochromic and structural properties, as described by Povlich et al. (2010) (Povlich et al., 2010).

Future Directions

The future directions for 4,6-Dimethoxyindole research could involve further exploration of its biological activities. For instance, it has been evaluated as an antioxidant and anticholinesterase candidate . Further studies could also explore its potential applications in the synthesis of other chemical compounds.

properties

IUPAC Name

4,6-dimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQBTNARWALYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356686
Record name 4,6-Dimethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxyindole

CAS RN

23659-87-2
Record name 4,6-Dimethoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23659-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxyindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethoxyindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
M Bingul, S Ercan, M Boga - Journal of Molecular Structure, 2020 - Elsevier
Biologically important hydrazide-hydrazone (–(C=O)NHN=CH) functionality was located at two different positions on 4,6-dimethoxyindole moiety and novel compounds 11a-c and 12a-c …
Number of citations: 32 www.sciencedirect.com
M Bingul, S Ercan, M Boga… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Chemically and biologically important -C = NN = C- diimine linkage was used to build unsymmetrical azine systems with indole heterocyclic backbone and substituted aromatic …
Number of citations: 3 www.tandfonline.com
DSC Black, AJ Ivory, N Kumar - Tetrahedron, 1995 - Elsevier
I’ z %JI ’ HIV/\ , - Page 1 Terrohedron Vol. 51. No. 43, pp. 11801-11808, 1995 Copyright Q 1995 Elsevier Science Ltd Printed in Great Britain. All rights reserved 0040-4020/95 $9.50+0.00 …
Number of citations: 31 www.sciencedirect.com
M Bingül - Journal of Chemical Research, 2019 - journals.sagepub.com
Two sets of novel indole-based thiosemicarbazone systems 8a–d and 9a–d are prepared by the Schiff base condensation reaction of indole carbaldehydes 4 and 6 with a range of …
Number of citations: 8 journals.sagepub.com
T Keawin, S Rajviroongit, DSC Black - Tetrahedron, 2005 - Elsevier
A range of 3-substituted-4,6-dimethoxyindoles bearing electron-withdrawing groups in either the 2- or 7-position, can be nitrated using nitric acid in acetonitrile, to give 7-nitro and 2-nitro…
Number of citations: 30 www.sciencedirect.com
E Şenkuytu, M Bingul, MF Saglam, H Kandemir… - Inorganica Chimica …, 2019 - Elsevier
A novel N,N',N',1-tetraacetyl-4,6-dimethoxy-1H-indole-2-carbohydrazide 5, bearing four N-acetyl groups (N-COCH 3 ) as cation binding sites was successfully synthesized by the …
Number of citations: 8 www.sciencedirect.com
B Purwono, N Kumar, DSC Black - Arkivoc, 2022 - arkat-usa.org
Mannich reactions of 4, 6-dimethoxy-2, 3-disubstituted indoles with bis (aminol) ethers catalysed by trifluoroacetic anhydride give pyrroloquinazoline derivatives through reaction at C7 …
Number of citations: 1 www.arkat-usa.org
DSC Black, B Gatehouse, F Theobald… - Australian Journal of …, 1980 - CSIRO Publishing
Cyclization of the amino ketones (3a,b) derived from 3,5- dimethoxyaniline, and phenacyl bromide and 4-bromophenacyl bromide respectively, afforded 2-arylindoles (8a,b) in …
Number of citations: 36 www.publish.csiro.au
H Kandemir, S İzgi, I Cınar, F Cebeci… - Journal of …, 2023 - Wiley Online Library
Indole has been known as a key heterocyclic motif in the development of new structures for both chemical and biological properties. In this current study, a new range of indole‐7‐…
Number of citations: 2 onlinelibrary.wiley.com
PSR Mitchell, IF Sengul, H Kandemir, SJ Nugent… - Tetrahedron, 2012 - Elsevier
The bromination of activated 4,6-dimethoxyindoles can be carried out effectively provided that an electron-withdrawing group is also present. Thus the range of products includes 2-…
Number of citations: 18 www.sciencedirect.com

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